molecular formula C7H2Br2F4 B1409889 3,5-Dibromo-2-fluorobenzotrifluoride CAS No. 1806353-73-0

3,5-Dibromo-2-fluorobenzotrifluoride

Cat. No. B1409889
CAS RN: 1806353-73-0
M. Wt: 321.89 g/mol
InChI Key: BACHVFVEEXCDQI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3BrF4 . It is commonly used in the preparation of poly(arylene ether)s (PAEs) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, fluorine, and trifluoromethyl groups attached to it . The exact positions of these groups can vary, leading to different isomers.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.996 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Industrial Applications

  • 3,5-Dibromo-2-fluorobenzotrifluoride is utilized in the synthesis of various fine chemicals and pharmaceutical intermediates. For instance, it's used in the continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, demonstrating advantages in process safety and efficiency compared to traditional batch reactors (Chen et al., 2020).

Chemical Analysis and NMR Spectroscopy

  • In the field of nuclear magnetic resonance (NMR) spectroscopy, derivatives of this compound, like 2,5- and 3,4-difluorobenzotrifluoride, are analyzed to understand spin-spin coupling constants and coupling mechanisms. These studies are essential for understanding molecular structures and interactions (Schaefer et al., 1979).

Organic Synthesis and Material Science

  • The compound plays a role in the regioflexible substitution of 1,3-difluorobenzene, demonstrating its potential in creating various chemical compounds with specific structural properties. Such versatility is crucial in material science and organic synthesis (Schlosser & Heiss, 2003).

Medical Imaging and Radiography

  • It has been used in the synthesis of fluoro-bromo derivatives of benzoic acid, which are evaluated as radiographic opaques. This application is significant in medical imaging, where contrast agents are needed to improve the visibility of internal body structures (Sprague et al., 1953).

Photophysical Studies and Material Applications

  • The compound is also important in the synthesis of BODIPY dyes, where 3,5-dibromo tetrafluorobenzo-fused BODIPYs are created for potential applications in medicine and materials. These dyes have diverse applications ranging from biological imaging to material science (Savoldelli et al., 2018).

Catalysis and Fluorocarbon Functionalization

  • In catalysis, derivatives of this compound are used in the hydrodefluorination of fluorocarbons, which is a key process in the activation and functionalization of C-F bonds. This application is crucial in developing new methods for chemical synthesis and environmental remediation (Vela et al., 2005).

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorobenzotrifluoride is not specified in the search results .

Safety and Hazards

3,5-Dibromo-2-fluorobenzotrifluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,5-dibromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHVFVEEXCDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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